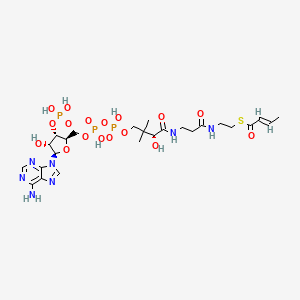

crotonoyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Crotonoyl-CoA is the (E)-isomer of but-2-enoyl-CoA. It derives from a crotonic acid. It is a conjugate acid of a this compound(4-).

This compound is a natural product found in Homo sapiens with data available.

Análisis De Reacciones Químicas

Carboxylation of Crotonyl-CoA

Crotonyl-CoA carboxylase/reductase (CCR) can catalyze the reductive carboxylation of (E)-crotonyl-CoA to ethylmalonyl-CoA . The enzyme from Rhodobacter sphaeroides uses reduced nicotinamide adenine dinucleotide phosphate (NADPH) as a reductant in this reaction .

Key aspects of the carboxylation reaction:

-

Mechanism : Carbon dioxide is incorporated in an anti fashion at the C2 atom of crotonyl-CoA .

-

Carboxylating Species : Carbon dioxide (CO2) serves as the carboxylating species .

-

Stereochemistry : The carboxyl group is incorporated to the re face, resulting in products with (2S)-stereochemistry .

Reduction of Crotonyl-CoA

Crotonyl-CoA can be reduced to butyryl-CoA via crotonyl-CoA carboxylase/reductase (CCR) .

Key aspects of the reduction reaction:

-

Enzyme : Crotonyl-CoA carboxylase/reductase also catalyzes this reduction .

-

Stereochemistry : The reduction of crotonyl-CoA to butyryl-CoA occurs from pro-(4R)-NADPH onto the re face of the C3 atom of crotonyl-CoA, and the solvent proton is added mainly in anti fashion to the re face at C2 .

Hydration of Crotonyl-CoA

Crotonyl-CoA hydratase catalyzes the hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA .

Key aspects of the hydration reaction:

-

Enzyme : Crotonyl-CoA hydratase facilitates the crotonyl-CoA-dependent formation of 3-hydroxybutyryl-CoA .

-

Conditions : The reaction typically occurs in a Tris-HCl buffer at a specific pH .

Crotonyl-CoA in Histone Crotonylation

Crotonyl-CoA plays a role in histone crotonylation, a post-translational modification crucial for active gene transcription .

Key aspects of histone crotonylation:

-

Regulation : Histone crotonylation is regulated by the concentration of crotonyl-CoA, influenced by environmental cell conditions or genetic factors .

-

Enzyme Competition : Crotonyl-CoA can compete with acetyl-CoA for p300's activity, influencing the enzyme's reaction products .

-

Acyl-CoA Synthetase (ACSS2) : ACSS2 is involved in the production of crotonyl-CoA for histone crotonylation .

Crotonyl-CoA and Metabolic Regulation

Crotonyl-CoA influences metabolic regulation, including carbon catabolite repression (CCR) .

Key aspects of metabolic regulation:

-

Enzyme Modification: Some acyl-CoA synthetases, including acetyl-CoA synthetase AcsA, are also crotonylated, suggesting that crotonylation might modulate the biogenesis and intracellular concentrations of acyl-CoAs .

-

Impact on Growth : Sufficient crotonylation in the early phases benefits cell vegetative growth .

Propiedades

Número CAS |

992-67-6 |

|---|---|

Fórmula molecular |

C25H40N7O17P3S |

Peso molecular |

835.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-but-2-enethioate |

InChI |

InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/b5-4+/t14-,18-,19-,20+,24-/m1/s1 |

Clave InChI |

KFWWCMJSYSSPSK-CITAKDKDSA-N |

SMILES |

CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérico |

CC=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Sinónimos |

coenzyme A, crotonyl- crotonyl-CoA crotonyl-coenzyme A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.